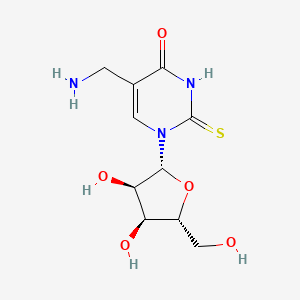

5-Aminomethyl-2-thiouridine

Description

Overview of Post-Transcriptional RNA Modifications

Following their synthesis from a DNA template, RNA molecules, including tRNA, are subjected to a variety of chemical alterations known as post-transcriptional modifications. nih.govslideshare.net These modifications are enzymatic processes that can involve the addition of chemical groups, such as methylation, or the rearrangement of the RNA's own atoms. mdpi.com To date, over 150 distinct modifications have been identified, with tRNA being the most heavily modified type of RNA. nih.govnih.gov These modifications occur at various positions within the tRNA molecule and are critical for its folding, stability, and its ability to be recognized by other molecules in the cell. nih.gov

The diversity of these modifications is vast, ranging from simple methylation on the base or sugar to more complex additions. mdpi.comnih.gov This chemical diversification expands the functional capacity of the four standard ribonucleosides (adenosine, guanosine (B1672433), cytidine, and uridine) that make up the primary RNA sequence. mdpi.com

Functional Significance of tRNA Modifications in Decoding the Genetic Code

The modifications within the anticodon loop of tRNA, particularly at position 34 (the "wobble" position), are of paramount importance for the accurate and efficient decoding of the genetic code. frontiersin.orgnih.gov The wobble position is the first nucleotide of the tRNA's anticodon, which pairs with the third nucleotide of the mRNA's codon. Modifications at this site can either expand or restrict the tRNA's ability to recognize different codons, a phenomenon known as "wobble pairing." nih.govmdpi.com

These modifications ensure the fidelity of translation by stabilizing the codon-anticodon interaction, preventing misreading of codons, and maintaining the correct reading frame. frontiersin.orgtandfonline.comnih.gov For instance, certain modifications are crucial for the tRNA to distinguish between similar codons and select the correct amino acid for incorporation into the growing polypeptide chain. nih.gov The absence of these modifications can lead to translational errors, reduced protein synthesis, and cellular stress. pnas.orgacs.org

Contextualization of 5-Aminomethyl-2-thiouridine (nm⁵s²U) as a Key Intermediate in tRNA Wobble Position Modifications

Within the intricate landscape of tRNA modifications, this compound (nm⁵s²U) emerges as a significant, albeit intermediate, compound in the biosynthesis of more complex modified nucleosides at the wobble position. nih.govresearchgate.net Specifically, it is a precursor to 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U), a modification found in the wobble position of tRNAs for specific amino acids like lysine, glutamine, and glutamic acid in many bacteria. researchgate.netnih.gov

The formation of nm⁵s²U is a critical step in a multi-enzyme pathway. nih.govresearchgate.net In Gram-negative bacteria such as Escherichia coli, the biosynthesis of mnm⁵s²U involves a bifunctional enzyme called MnmC. This enzyme first catalyzes the conversion of a precursor, 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U), into nm⁵s²U. researchgate.netnih.gov Subsequently, the same enzyme, MnmC, methylates nm⁵s²U to produce the final mnm⁵s²U modification. researchgate.netnih.gov

The presence of the 2-thiouridine (B16713) group (s²) in these modifications is known to restrict the conformational flexibility of the uridine (B1682114) base, thereby enhancing its pairing specificity for adenosine (B11128) (A) in the third position of the mRNA codon. oup.com The subsequent modifications at the 5-position, for which nm⁵s²U is an intermediate, further fine-tune this interaction. diva-portal.org The discovery of the enzymes and pathways involved in the synthesis of nm⁵s²U and its derivatives has been crucial for understanding the precise molecular mechanisms that govern the fidelity of protein synthesis. researchgate.netnih.gov Interestingly, while the mnm⁵s²U modification is also found in Gram-positive bacteria and plants, they lack the MnmC enzyme, suggesting the existence of alternative enzymatic pathways for this vital modification in different domains of life. researchgate.netnih.gov

Interactive Data Table: Key Enzymes in the Biosynthesis of mnm⁵s²U

| Enzyme | Organism | Function |

| MnmC | Escherichia coli (Gram-negative bacteria) | A bifunctional enzyme that first converts cmnm⁵s²U to nm⁵s²U and then methylates nm⁵s²U to form mnm⁵s²U. researchgate.netnih.govuniprot.org |

| MnmM (YtqB) | Bacillus subtilis (Gram-positive bacteria) | A methyltransferase that converts nm⁵s²U to mnm⁵s²U. researchgate.netnih.gov |

| MnmE-MnmG complex | Escherichia coli | Introduces the aminomethyl (nm-) or carboxymethylaminomethyl (cmnm-) group on the C5 of the wobble uridine. nih.govoup.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEDKMLIGFMQKR-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis Pathways of 5 Aminomethyl 2 Thiouridine

Enzymatic Roles of Cysteine Desulfurases (e.g., IscS, YrvO)

The sulfur atom required for the 2-thiolation is sourced from the amino acid L-cysteine. This initial step is catalyzed by a class of enzymes known as cysteine desulfurases. researchgate.net In Escherichia coli, the primary cysteine desulfurase involved in this pathway is IscS. acs.orgnih.govresearchgate.net IscS is a pyridoxal (B1214274) phosphate-dependent enzyme that mobilizes sulfur from L-cysteine, forming a persulfide intermediate on a conserved cysteine residue within the enzyme itself. researchgate.netnih.gov While E. coli possesses other NifS-like proteins with cysteine desulfurase activity, such as CsdA and CsdB, studies have shown that IscS is the principal sulfur donor for the biosynthesis of all thionucleosides, including s²U. nih.govresearchgate.net

In other bacteria, such as the Gram-positive Bacillus subtilis, a different cysteine desulfurase, YrvO, performs this function. nih.govrsc.orgwfu.edu Interestingly, B. subtilis lacks the complex sulfur-relay system found in E. coli, and YrvO is thought to transfer sulfur more directly to the subsequent enzyme in the pathway, MnmA. nih.govrsc.orgresearchgate.net This highlights an evolutionary variation in the strategies for sulfur mobilization and transfer.

Enzymatic Roles of Cysteine Desulfurases (e.g., IscS, YrvO)

Contribution of Thiouridylase (e.g., MnmA) and Associated Sulfur-Relay Proteins (e.g., TusA, TusBCD, TusE)

Once the sulfur is mobilized by the cysteine desulfurase, it is transferred to the tRNA molecule by a specific tRNA thiouridylase. In E. coli, this enzyme is MnmA, which catalyzes the 2-thiolation of uridine (B1682114) at the wobble position. acs.orgresearchgate.netuniprot.orguniprot.org MnmA recognizes and binds to the specific tRNA substrates, such as tRNA for lysine, glutamate (B1630785), and glutamine. acs.org The reaction requires ATP, which is used to adenylate the C2 position of U34, activating it for the subsequent nucleophilic attack by the sulfur donor. researchgate.netrsc.orguniprot.org

In E. coli, the transfer of sulfur from IscS to MnmA is not direct but is mediated by a cascade of sulfur-relay proteins. nih.govasm.orgnih.gov This complex system includes TusA, the TusBCD complex, and TusE. asm.orgnih.govmdpi.com TusA interacts with IscS to receive the persulfide sulfur. nih.govasm.org The sulfur is then relayed through the TusBCD complex and finally to TusE. nih.govnih.gov TusE then transfers the sulfur to MnmA, which ultimately incorporates it into the uridine base. nih.govmdpi.com This intricate relay system is thought to ensure the specific and efficient delivery of sulfur for 2-thiouridine (B16713) synthesis. nih.gov However, in vitro studies have shown that MnmA and IscS alone are sufficient for the reaction, albeit with lower efficiency. researchgate.netasm.org

In contrast, the biosynthesis of s²U in B. subtilis appears to be a more streamlined process. nih.gov The cysteine desulfurase YrvO and the thiouridylase MnmA are sufficient for the synthesis of s²U, bypassing the need for the Tus protein relay system. nih.govwfu.edu This suggests a more direct transfer of sulfur from YrvO to MnmA in these organisms. nih.govrsc.org

Enzymology and Reaction Mechanisms

Catalytic Functions of MnmE-MnmG Complex in Aminomethyl Group Insertion

The initial step in modifying the uridine (B1682114) base is catalyzed by the MnmE-MnmG protein complex. This evolutionarily conserved complex is responsible for installing a carboxymethylaminomethyl (cmnm⁵) or an aminomethyl (nm⁵) group at the C5 position of the wobble uridine. biorxiv.orgnih.gov MnmE (also known as TrmE) and MnmG (also known as GidA) form a functional heterotetrameric complex, typically with an α₂β₂ stoichiometry, where both proteins are interdependent for their function. researchgate.netnih.govoup.com

The catalytic activity of the MnmE-MnmG complex is critically dependent on both Guanosine-5'-triphosphate (GTP) and Flavin Adenine Dinucleotide (FAD). researchgate.net MnmE is a multidomain GTPase that binds and hydrolyzes GTP. oup.comnih.gov Unlike typical G-proteins, active GTP hydrolysis by MnmE is a prerequisite for the tRNA modification to occur. nih.govoup.com The energy from GTP hydrolysis is believed to drive essential conformational changes within the complex that orchestrate the reaction. researchgate.netnih.gov

MnmG is a flavoenzyme that binds FAD. oup.combiorxiv.org The reaction mechanism involves an oxidation-reduction cycle for FAD. tandfonline.com Recent findings have elucidated that FAD, after being reduced to FADH₂ by NADH or DTT, plays a direct role in carbon transfer. acs.orgnih.gov It is proposed that FADH₂ reacts with the one-carbon donor, methylenetetrahydrofolate (CH₂-THF), to form a reactive flavin-iminium intermediate (FADH[N⁵═CH₂]⁺). acs.orgnih.gov This intermediate is central to the transfer of a methylene (B1212753) group to the C5 position of the uridine in tRNA. biorxiv.orgnih.gov

| Component | Enzyme | Function in Reaction |

| GTP | MnmE | Binds to the G-domain; its hydrolysis drives conformational changes necessary for the reaction. researchgate.netnih.govoup.com |

| FAD | MnmG | Binds to MnmG; is reduced to FADH₂ and acts as a carrier for the methylene group via an iminium intermediate. biorxiv.orgtandfonline.comacs.org |

| CH₂-THF | MnmE | Serves as the one-carbon donor for the methylene group. biorxiv.orgacs.org |

| NADH/DTT | MnmG | Provides the reducing equivalents to convert FAD to FADH₂. acs.orgnih.gov |

The MnmE-MnmG complex exhibits flexibility in its choice of the nucleophilic substrate, primarily utilizing either ammonia (B1221849) or glycine (B1666218). biorxiv.orgnih.gov This substrate choice determines the initial modification at the U34 position.

When glycine is used as the substrate, the complex catalyzes the formation of 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U). biorxiv.orgtandfonline.com

When ammonia (NH₄⁺) serves as the substrate, the reaction yields 5-aminomethyluridine (B12866518) (nm⁵U). biorxiv.orgacs.org

The ability to use different substrates allows for the synthesis of distinct xm⁵U derivatives. biorxiv.org Studies have also shown that the complex can accommodate other nucleophiles, such as taurine, further demonstrating its catalytic versatility. nih.gov The specific pathway utilized can depend on the tRNA species and cellular growth conditions. nih.gov

The interaction between MnmE, MnmG, and the substrate tRNA is a dynamic process characterized by significant conformational changes. In its nucleotide-free state, the MnmE-MnmG complex typically exists as an asymmetric α₂β₂ heterotetramer. oup.comoup.com However, the binding of GTP to MnmE triggers a major structural rearrangement, promoting further oligomerization to an α₄β₂ state. oup.combiorxiv.org This transition is reversible and tightly coupled to the GTP hydrolysis cycle. oup.com

These large-scale conformational changes are transmitted from the G-domains of MnmE throughout the entire complex. researchgate.net Cryo-electron microscopy (cryo-EM) structures have revealed that upon complex formation, a functionally critical C-terminal helix of MnmE relocates from its own binding pocket to the FAD-binding pocket of MnmG. biorxiv.orgbiorxiv.orgsciencecast.org This dramatic rearrangement is believed to be the mechanism that facilitates the transfer of the activated methylene group from one active site to the other, bridging the gap between the cofactors of the two enzymes to modify the tRNA substrate. biorxiv.orgsciencecast.org

Substrate Specificity for Ammonia and Glycine

MnmC Bifunctional Enzyme: Oxidoreductase and Methyltransferase Activities

Following the action of the MnmE-MnmG complex, the modification pathway for some tRNAs continues with the bifunctional enzyme MnmC. oup.comnih.gov This single 74-kDa polypeptide possesses two distinct catalytic domains that carry out the final two steps in the biosynthesis of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) from the cmnm⁵s²U precursor. nih.govnih.govresearchgate.net

The C-terminal domain of MnmC, often referred to as MnmC(o) or MnmC1, functions as an FAD-dependent oxidoreductase. nih.govresearchgate.net This domain catalyzes the conversion of 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U) to 5-aminomethyl-2-thiouridine (nm⁵s²U). nih.govbiorxiv.org The reaction involves the oxidative decarboxylation, or cleavage, of the carboxymethyl group from the side chain at the C5 position. nih.govresearchgate.net The FAD cofactor is essential for this demodification step. nih.gov

The second catalytic activity resides in the N-terminal domain of MnmC, known as MnmC(m) or MnmC2. nih.govresearchgate.net This domain is a methyltransferase that utilizes S-Adenosyl-L-Methionine (SAM) as the methyl group donor. nih.govresearchgate.net It catalyzes the final step in the pathway: the methylation of the aminomethyl group of nm⁵s²U to form the hypermodified nucleoside 5-methylaminomethyl-2-thiouridine (mnm⁵s²U). nih.govresearchgate.netbiorxiv.org This SAM-dependent methylation completes the synthesis of the mnm⁵ side chain. nih.gov

| Domain | Activity | Substrate | Product | Cofactor |

| MnmC C-terminal (MnmC(o)) | Oxidoreductase | cmnm⁵s²U | nm⁵s²U | FAD nih.govnih.govresearchgate.net |

| MnmC N-terminal (MnmC(m)) | Methyltransferase | nm⁵s²U | mnm⁵s²U | S-Adenosyl-L-Methionine (SAM) nih.govnih.govresearchgate.net |

FAD-Dependent Oxidoreduction of cmnm⁵s²U to nm⁵s²U

MnmM Methyltransferase: Enzymatic Specificity and Cofactor Utilization

The enzyme this compound methyltransferase, also known as MnmM, is a key player in the biosynthesis of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) at the wobble position (U34) of transfer RNA (tRNA). ebi.ac.uk Formerly identified as YtqB, MnmM is crucial for this specific tRNA modification in Gram-positive bacteria and plants. oup.comnih.gov In Gram-negative bacteria like Escherichia coli, this function is carried out by the bifunctional enzyme MnmC. nih.gov MnmM adopts a classic Class I S-adenosyl-L-methionine (SAM)-dependent methyltransferase fold. ebi.ac.uk

Recognition of the U33-nm⁵s²U34-U35 Sequence Motif in tRNA

The specificity of MnmM is directed towards a distinct sequence and structure within the anticodon loop of its tRNA substrates. oup.com X-ray crystal structures of MnmM from Bacillus subtilis in complex with the anticodon stem-loop (ASL) of tRNAGln have revealed the molecular basis for its substrate recognition. nih.gov

The recognition of specific tRNA substrates can be highly dependent on key elements in both the primary sequence and the tertiary structure of the tRNA. nih.gov For MnmM, the specific interactions with the U33, nm⁵s²U34, and U35 bases are paramount for its catalytic function. oup.com

Requirement for SAM as a Methyl Donor

Like many methyltransferases, MnmM's catalytic activity is dependent on a cofactor, specifically S-adenosyl-L-methionine (SAM). researchgate.netbiorxiv.org SAM is a common cosubstrate in biological systems, serving as the primary donor of methyl groups for a vast number of methylation reactions. nih.govplos.orgwikipedia.org These reactions are integral to numerous cellular processes, including the modification of nucleic acids, proteins, and the biosynthesis of various metabolites. plos.orgwikipedia.orgnumberanalytics.com

The enzymatic reaction catalyzed by MnmM involves the transfer of a methyl group from SAM to the 5-aminomethyl group of the nm⁵s²U34 residue in the tRNA. ebi.ac.ukresearchgate.net This results in the formation of mnm⁵s²U34 and S-adenosyl-L-homocysteine (SAH), the demethylated product of SAM. nih.govnih.gov The general mechanism for SAM-dependent methyltransferases involves the nucleophilic attack of the substrate on the electrophilic methyl group of SAM. nih.gov

The reliance on SAM is a defining characteristic of this class of enzymes. plos.org The binding of SAM can induce conformational changes in the enzyme, which may be necessary to create the binding site for the tRNA substrate and correctly position it for catalysis. nih.gov The concentration and availability of SAM within the cell can also play a regulatory role in the extent of tRNA modification. plos.org

Structural Biology of Enzymes Involved in 5 Aminomethyl 2 Thiouridine Metabolism

X-ray Crystallographic Studies of MnmM in Complex with tRNA Anticodon Stem-Loop (ASL)

The crystal structures of the MnmM-ASL complexes unequivocally show that the enzyme's specificity is dictated by its interaction with a specific sequence and structure within the tRNA anticodon loop. nih.govnih.gov The primary determinant for tRNA recognition is the U33-nm⁵s²U34-U35 trinucleotide sequence in the anticodon loop. nih.govnih.gov

The enzyme's tRNA-binding surface forms a positively charged cleft, which accommodates the single-stranded anticodon loop. nih.gov This recognition is achieved through a combination of interactions:

Backbone Interactions: Multiple polar and ionic interactions are formed with the phosphate (B84403) and ribose moieties of nucleotides ranging from A31 to G36. nih.gov Mutagenesis studies, such as the K110E mutation in bsMnmM, confirm that electrostatic interactions with the phosphate backbone of A31 and C32 are critical for activity. oup.com

Base-Specific Interactions: The enzyme engages in specific hydrogen bonding and other interactions with the bases of U33, U34, and U35, which are positioned deep within the active site. nih.gov Recognition of U35 appears less strict than that for U33 and U34. oup.com

| Determinant | Description | Supporting Findings |

| Primary Sequence | The U33-nm⁵s²U34-U35 sequence is the key determinant for MnmM specificity. nih.govnih.gov | Crystal structures show these three nucleotides are deeply engaged with the protein. nih.gov |

| Structural Conformation | The enzyme recognizes the overall shape of the single-stranded anticodon loop. nih.gov | The loop fits into a positively charged cleft on the MnmM surface. nih.gov |

| Phosphate Backbone | Coulombic interactions with the phosphate groups of A31 and C32 are critical. nih.govoup.com | The K110E mutation in B. subtilis MnmM abolishes methylation activity. oup.com |

| Specific Nucleobases | U33 and U34 are flipped out and form extensive interactions in the active site. nih.govresearchgate.net | Mutagenesis of residues interacting with U33 (e.g., K11, D34, N98) significantly impacts activity. nih.gov |

Upon binding to MnmM, the tRNA anticodon loop undergoes a dramatic conformational change from its canonical stacked structure. nih.govresearchgate.net The bases of U33 and the target U34 are flipped out from the loop and inserted into the enzyme's active site. nih.govresearchgate.net This base flipping facilitates the access of the target C5 atom of the uracil (B121893) base to the methyl group of the SAM cofactor. nih.gov

The major interactions between MnmM and the ASL occur in the single-stranded region spanning from A31 to G36. nih.gov The enzyme cradles the loop using several of its own loop regions, primarily the β4–α5, β5–α6, and β6–β7 loops, which form a positively charged cleft. nih.govresearchgate.net Within the active site, an extensive network of hydrogen bonds stabilizes the flipped-out bases. For instance, in saMnmM, the uracil base of the universally conserved U33 forms hydrogen bonds with the side chains of residues K11, D34, and N98. nih.gov These intricate intermolecular interactions ensure the precise positioning of the nm⁵s²U34 base for efficient and specific methylation.

Molecular Determinants for tRNA Recognition and Specificity

Structural Characterization of MnmA-tRNA Complexes

The thiolation at the C2 position of the wobble uridine (B1682114), converting it to 2-thiouridine (B16713) (s²U), is a critical modification catalyzed by the enzyme MnmA in bacteria. frontiersin.orgmdpi.com The crystal structure of E. coli MnmA in complex with tRNA has been solved, capturing various states of the reaction, including the adenylated intermediate. oup.comfrontiersin.org These structures reveal that MnmA is a multi-domain protein that binds to both the anticodon arm and the D-stem regions of the tRNA. frontiersin.orgmdpi.com

The catalytic mechanism involves two key steps, both elucidated by the structural data. frontiersin.orgfrontiersin.org

Activation: MnmA first activates the C2-position of the U34 base by reacting it with ATP. This forms a covalent acyl-adenylated intermediate (tRNA-OAMP), a process that occurs in a catalytic pocket shielded from the solvent. frontiersin.orgmdpi.comfrontiersin.org

Sulfur Transfer: A persulfide group on a catalytic cysteine residue (Cys199 in E. coli) then performs a nucleophilic attack on the activated C2 atom. frontiersin.org This step, which results in the formation of the 2-thiouridine, is assisted by another conserved cysteine (Cys102). mdpi.comfrontiersin.org Structural analysis strongly supports a key catalytic role for a trio of residues: Asp99, Cys102, and Cys199. oup.com

More recent studies have shown that some MnmA homologs, particularly from thermophilic bacteria, contain a [4Fe-4S] cluster that is essential for their catalytic activity under anaerobic conditions, suggesting mechanistic diversity within the MnmA family. mdpi.comoup.com

Biological and Functional Significance of 5 Aminomethyl 2 Thiouridine in Translational Control

Influence on Codon-Anticodon Base Pairing and Decoding Fidelity

The chemical modifications at the C2 and C5 positions of the uridine (B1682114) ring in 5-aminomethyl-2-thiouridine are crucial for precise codon recognition and maintaining the fidelity of translation. vulcanchem.comwiley.com These modifications fine-tune the base-pairing properties at the wobble position, ensuring that the correct amino acid is incorporated into the growing polypeptide chain. nih.govsmolecule.com

The presence of a 2-thio group (s2) and a 5-aminomethyl group (nm5) at the wobble uridine significantly impacts the decoding of codons. While early hypotheses suggested that 2-thiolation restricts pairing with guanosine (B1672433) (G) in NNG codons, more recent studies indicate that tRNAs containing 5-substituted 2-thiouridines can efficiently recognize both NNA and NNG codons. oup.com Specifically, modifications like 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) have been shown to favor the decoding of NNG codons over NNA codons. nih.govoup.com This modulation of codon preference is critical for the accurate translation of genes that utilize these specific codons. tandfonline.com The ability of these modified tRNAs to recognize both A and G at the third codon position is essential for the correct interpretation of the genetic code. oup.com

The modifications in this compound contribute significantly to the structural integrity of the anticodon loop. The 2-thio modification, in conjunction with the substituent at the C5 position, stabilizes the C3'-endo conformation of the ribose sugar. vulcanchem.comasm.orgvulcanchem.com This C3'-endo pucker imparts a more rigid structure to the anticodon loop. vulcanchem.comasm.orgmdpi.com This structural stabilization is vital for presenting the anticodon in an optimal orientation for codon recognition within the ribosome, thereby enhancing the accuracy of the decoding process. asm.org

Modulation of Codon Decoding Preferences (e.g., NNA versus NNG)

Impact on Overall Translational Efficiency and Accuracy

A crucial function of this compound and related modifications is the maintenance of the correct reading frame during translation. vulcanchem.com The absence or alteration of these modifications can lead to a significant increase in translational frameshifting, where the ribosome shifts its reading frame, resulting in the synthesis of non-functional or aberrant proteins. vulcanchem.comnih.govoup.com The stabilizing effect of these modifications on the codon-anticodon interaction helps to prevent such errors and ensure that the genetic information is read correctly. wiley.com

The modifications at the wobble position, including this compound, enhance the binding affinity of the tRNA to the ribosome. vulcanchem.comasm.org The 2-thiolation is particularly important for this enhanced binding. asm.org This improved interaction ensures that the tRNA is correctly positioned in the A-site of the ribosome for decoding, contributing to both the speed and fidelity of translation. tandfonline.com

Mitigation of Translational Frameshifting

Broader Cellular Implications

The proper modification of tRNA with this compound and its derivatives has far-reaching consequences for cellular physiology. The absence of these modifications can lead to a variety of detrimental effects, including reduced translational efficiency, increased errors in protein synthesis, and pleiotropic phenotypes such as growth defects. nih.govoup.com Therefore, the biosynthetic pathways that produce these modified nucleosides are essential for maintaining cellular homeostasis and ensuring the faithful expression of the genetic code.

Regulation of Cellular Growth and Metabolic Homeostasis

The modification of tRNA nucleosides, including the pathway that produces this compound, plays a significant role in regulating cellular growth and maintaining metabolic balance. nih.gov These modifications act as a molecular link between the translational machinery and the metabolic state of the cell. In yeast, for instance, the level of wobble uridine thiolation is sensitive to the availability of nutrients like sulfur-containing amino acids. nih.gov When these nutrients are scarce, the levels of 2-thiouridine (B16713) (s²U) modifications decrease, which in turn downregulates numerous processes associated with growth and metabolism. nih.gov

This regulatory role stems from the fact that genes encoding components for growth and metabolism are often rich in codons that are read by these specifically modified tRNAs. nih.gov Therefore, the status of tRNA modification can directly influence the rate of synthesis of key metabolic proteins, allowing the cell to adapt its growth program to the available resources. The inactivation of the MnmEG pathway, which is central to the formation of the aminomethyl group at position 5, results in a wide range of phenotypic effects, underscoring its importance in fundamental cellular processes. nih.gov

Adaptation to Environmental Stress Conditions

The enzymatic pathways leading to this compound are integral to how cells adapt to environmental stress. nih.gov The balance of tRNA modifications is crucial for cellular adaptation to changing conditions. oup.com The modification status of the tRNA pool can be modulated in response to various stressors, serving as a regulatory mechanism. oup.comresearchgate.net

The presence of the 2-thio group and the C5-modification on the uridine wobble base helps to stabilize the anticodon structure. asm.orgasm.org This structural rigidity enhances the accuracy of codon recognition and prevents frameshifting errors during translation, which is particularly critical under stress conditions that might otherwise compromise translational fidelity. nih.govnih.gov By ensuring the correct synthesis of proteins, including those involved in stress response pathways, these tRNA modifications help maintain cellular function and viability during adverse conditions. The inactivation of the enzymes in this pathway can lead to complex phenotypes, highlighting the biological cost of losing this modification under specific stressful circumstances. nih.gov

Connection to Bacterial Pathogenesis and Virulence

There is a significant connection between the biosynthesis of this compound and the virulence of several bacterial pathogens. nih.gov The GidA/MnmE tRNA modification pathway has been identified as a major regulatory mechanism in bacterial pathogenesis. nih.gov Deletion or inactivation of the gidA (also known as mnmG) and/or mnmE genes has been shown to reduce the virulence of a number of significant pathogens. nih.govresearchgate.net

This attenuation of virulence upon disruption of the tRNA modification pathway is thought to be due to a decrease in translational accuracy. nih.gov The absence of these modifications can lead to an increase in ribosomal frameshifting, resulting in the production of non-functional or aberrant proteins that may be critical for the pathogen's ability to infect and survive within a host. nih.gov Furthermore, in Mycobacterium tuberculosis, the absence of the mnmA gene, which is required for the 2-thiolation step, was found to impair the bacterium's growth within macrophages, suggesting that this tRNA modification is crucial for intracellular survival and pathogenesis. dntb.gov.ua

Impact of GidA/MnmE Pathway Deletion on Bacterial Virulence

| Bacterial Pathogen | Effect of gidA and/or mnmE Deletion | Reference |

|---|---|---|

| Salmonella enterica serovar Typhimurium | Attenuated virulence. | nih.gov |

| Pseudomonas syringae | Attenuated virulence. | nih.gov |

| Aeromonas hydrophila | Attenuated virulence. | nih.gov |

| Escherichia coli | Deletion of mnmE can be lethal in some strains and affects acid resistance. | nih.gov |

Comparative and Evolutionary Analysis of 5 Aminomethyl 2 Thiouridine Pathways

Evolutionary Conservation of Wobble Uridine (B1682114) Modifications Across Prokaryotic and Eukaryotic Domains

Modifications of the uridine at the wobble position (U34) are a universally conserved feature of tRNAs in both prokaryotes and eukaryotes. pnas.orgmdpi.com These modifications are critical for the proper decoding of mRNA codons, particularly for tRNAs that read codons in two-codon boxes ending in a purine (B94841) (A or G). pnas.orgnih.gov The 2-thiolation of U34 (to form s²U) is a widespread modification found in tRNAs for lysine, glutamine, and glutamate (B1630785) across bacteria and eukaryotes. pnas.orgmdpi.com This modification restricts the conformational flexibility of the anticodon loop, preventing misreading of near-cognate codons and ensuring accurate translation. pnas.orgvulcanchem.com

In addition to the 2-thio modification, the C5 position of the uracil (B121893) base is often further modified. researchgate.netnih.gov In many prokaryotes, this involves the addition of a methylaminomethyl (mnm) or a carboxymethylaminomethyl (cmnm) group, resulting in complex modifications like 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U). researchgate.netnih.gov These hypermodifications are essential for stabilizing the anticodon structure and enhancing the ribosome-binding affinity of the tRNA. vulcanchem.comvulcanchem.com The absence of these modifications can lead to translational frameshifting and reduced protein synthesis efficiency. nih.gov

In eukaryotes, while the 2-thiolation is conserved, the modifications at the C5 position differ, often involving methoxy-carbonyl-methyl (mcm⁵) or carbamoylmethyl (ncm⁵) groups. mdpi.comresearchgate.net Despite these differences in the specific chemical groups, the overarching principle of modifying wobble uridines to fine-tune translation is a deeply conserved evolutionary strategy. pnas.orgmdpi.com The enzymes responsible for these modifications, while functionally convergent, show interesting evolutionary divergence, as discussed in the following sections.

Divergence in Enzymatic Machinery for 5-Aminomethyl-2-thiouridine Synthesis Across Organisms

The biosynthetic pathway for mnm⁵s²U has been extensively studied in the Gram-negative bacterium Escherichia coli. nih.gov This pathway serves as a reference point to understand the divergent enzymatic strategies that have evolved in other organisms to synthesize this crucial tRNA modification.

In E. coli, the final two steps in the biosynthesis of mnm⁵s²U are catalyzed by a single bifunctional enzyme, MnmC. nih.govuniprot.org MnmC first converts carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U) to this compound (nm⁵s²U) and then methylates nm⁵s²U to produce the final product, mnm⁵s²U. researchgate.netnih.gov

However, genomic analyses have revealed that orthologs of the mnmC gene are absent in Gram-positive bacteria and plants, despite the presence of mnm⁵s²U in their tRNAs. nih.govnih.gov This finding pointed towards the existence of a non-orthologous enzyme or a completely different pathway to achieve the same modification in these organisms. nih.gov The genes mnmE and mnmG, which are responsible for the initial steps of the pathway, are, in contrast, universally conserved in bacteria. nih.gov

Through comparative genomics, gene complementation experiments, and in vitro assays, the mystery of mnm⁵s²U synthesis in organisms lacking MnmC has been unraveled. researchgate.netnih.gov

MnmM (formerly YtqB): In the Gram-positive bacterium Bacillus subtilis, the protein previously known as YtqB has been identified as the methyltransferase responsible for the final step of mnm⁵s²U synthesis. researchgate.netnih.govnih.gov This enzyme, renamed MnmM, specifically converts nm⁵s²U to mnm⁵s²U. nih.govnih.gov Orthologs of MnmM have also been found in other Gram-positive bacteria like Staphylococcus aureus and in plants such as Arabidopsis thaliana and Oryza sativa, and their activity has been biochemically confirmed. nih.gov X-ray crystal structures of MnmM in complex with a tRNA anticodon stem-loop have provided insights into its substrate specificity. researchgate.netnih.gov

Recent research has also identified a member of the YtqA subgroup of the radical SAM superfamily, named MnmL, as being involved in the synthesis of mnm⁵s²U in both Bacillus subtilis and Streptococcus mutans. nih.gov MnmL is encoded in an operon with MnmM in B. subtilis. nih.gov It is proposed that MnmL and MnmM may form a complex to carry out the two consecutive steps of converting cmnm⁵s²U to mnm⁵s²U. nih.gov

Absence of MnmC Orthologs in Gram-Positive Bacteria and Plants

Evolutionary Pressures Shaping tRNA Modification Patterns

The diversity in tRNA modification pathways reflects the various evolutionary pressures acting on organisms. frontiersin.org The pattern of tRNA modifications is not static but is specific to each organism and can be influenced by factors such as genomic GC content, codon usage bias, and environmental conditions. researchgate.net

Selection for translational efficiency and accuracy is a major driver of tRNA modification evolution. pnas.org The modifications at the wobble position, such as mnm⁵s²U, are critical for optimizing the decoding process. vulcanchem.com For instance, the dual modification at the C2 and C5 positions of uridine restricts wobble pairing, preventing the misreading of near-cognate codons and reducing frameshifting errors. vulcanchem.com

The evolution of the tRNA pool, including the gene copy number of tRNAs and the expression of modification enzymes, is correlated with changes in natural selection on codon usage. pnas.org Alterations in tRNA modification patterns can change codon-anticodon affinities, thereby influencing translation speed and, consequently, codon usage preferences. frontiersin.org The interconnectedness of tRNA modification pathways suggests that they are subject to complex regulatory networks that allow cells to respond to stress and adapt to new environments. biorxiv.org The evolution of different enzymatic solutions, such as the MnmC and the MnmL/MnmM systems, to achieve the same chemical modification underscores the strong selective pressure to maintain this crucial aspect of translational fidelity.

Synthetic Approaches and Methodological Advancements for 5 Aminomethyl 2 Thiouridine

Challenges in Chemical Synthesis of Thiouridine Derivatives (e.g., Oxidation Sensitivity)

A significant challenge in the chemical synthesis of RNA containing 2-thiouridine (B16713) derivatives is the sensitivity of the 2-thiocarbonyl group to oxidation. core.ac.uk During the oxidation step of the phosphoramidite (B1245037) cycle, which converts the phosphite (B83602) triester to a stable phosphate (B84403) triester, standard oxidizing agents can cause unwanted side reactions. These include the conversion of the 2-thio group to a 2-oxo group (desulfurization to uridine) or oxidative desulfurization that results in a 4-pyrimidinone riboside (H²U). core.ac.ukmdpi.com The extent of these side reactions depends on the C5 substituent, the specific oxidant used, and the reaction conditions. core.ac.ukmdpi.com

To overcome this, milder oxidation conditions have been developed. It has been shown that the 2-thiocarbonyl group remains intact when a dilute solution of iodine (e.g., 0.02 M in a THF–H₂O–pyridine mixture) is used, in contrast to its degradation with standard, more concentrated iodine solutions or other oxidants like tert-butyl hydroperoxide (t-BuOOH) in acetonitrile. core.ac.uk The choice of oxidant is therefore critical to preserving the integrity of the 2-thiouridine modification during RNA synthesis. researchgate.net

The table below outlines the effects of different oxidizing agents on the 2-thiocarbonyl group of thiouridine derivatives.

| Oxidizing Agent | Concentration/Solvent | Effect on 2-Thiocarbonyl Group | Reference(s) |

| Iodine (Standard) | 0.16 M in H₂O | Causes oxidation and/or desulfurization. | core.ac.uk |

| tert-Butyl Hydroperoxide | 1 M in Acetonitrile (ACN) | Causes oxidation. | core.ac.uk |

| tert-Butyl Hydroperoxide | 0.25 M in anhydrous Toluene/ACN | Partial loss of the 2-thio group. | core.ac.uk |

| Iodine (Mild) | 0.02 M in THF–H₂O–pyridine | Preserves the 2-thiocarbonyl group. | core.ac.uk |

Analytical Techniques for Detection and Quantification of 5 Aminomethyl 2 Thiouridine

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/UHPLC-MS) for Nucleoside Profiling

High-resolution mass spectrometry coupled with liquid chromatography, particularly ultra-high-performance liquid chromatography (UHPLC-MS), stands as a cornerstone for the analysis of modified nucleosides like 5-aminomethyl-2-thiouridine. asm.orgnih.gov This powerful combination allows for the separation, detection, and quantification of nucleosides from hydrolyzed RNA samples with high sensitivity and specificity.

The process typically involves the enzymatic hydrolysis of tRNA into its constituent nucleosides, followed by separation using a chromatographic column. oup.com Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) columns are employed for nucleoside separation. mdpi.com For instance, a ZORBAX RR Eclipse Plus C18 column can be used for reversed-phase separation. researchgate.net The choice of column and optimization of the HPLC method are critical, as they depend on the specific analytes of interest. mdpi.com Following separation, the eluting nucleosides are ionized and analyzed by a mass spectrometer. Tandem mass spectrometry (MS/MS) is often used in multiple reaction monitoring (MRM) mode for enhanced selectivity and quantification. oup.commdpi.com In this mode, a specific precursor ion (the protonated molecular ion, [MH]⁺) is selected and fragmented, and a characteristic product ion (often the corresponding nucleobase, [BH₂]⁺) is monitored. oup.commdpi.com

UHPLC-MS/MS has been successfully used to monitor the levels of various thiouridine derivatives, including 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U), a closely related compound, in organisms like Bacillus subtilis. asm.org In such studies, the relative abundance of the modified nucleoside is often normalized to a stable, unmodified nucleoside like dihydrouridine (D) or guanosine (B1672433) (G). asm.orggenesilico.pl Despite its power, a significant challenge in LC-MS-based analysis is the potential for misidentification due to the existence of structural isomers and mass-analogs among the over 160 known natural RNA modifications. mdpi.comnih.gov For example, 2-thiouridine (B16713) (s²U) and 4-thiouridine (B1664626) (s⁴U) are structural isomers that can be difficult to separate chromatographically. nih.gov Careful selection of chromatographic conditions and the use of authentic standards are therefore essential to ensure accurate identification. mdpi.com

Table 1: LC-MS/MS Parameters for Modified Nucleoside Analysis

| Parameter | Description | Example |

| Chromatography | Separation of nucleosides prior to mass analysis. | Reversed-phase (e.g., C18 column) or HILIC. mdpi.com |

| Ionization Mode | Method to generate ions for MS analysis. | Positive mode electrospray ionization (ESI) is common. mdpi.com |

| Detection Mode | Mass spectrometric method for quantification. | Multiple Reaction Monitoring (MRM). oup.commdpi.com |

| MRM Transition | Specific precursor-to-product ion pair monitored. | For ges²U: m/z 397.3 → 265.1. oup.com |

| Quantification | Method to determine the amount of the nucleoside. | Normalization to an internal standard or a stable unmodified nucleoside. asm.orgoup.com |

High-Performance Liquid Chromatography (HPLC) for Separation and Identification of Modified Nucleosides

High-performance liquid chromatography (HPLC), often coupled with UV detection, is a fundamental technique for the analysis of tRNA hydrolysates. nih.gov It is particularly effective for separating and identifying thiolated nucleosides, which possess a unique UV absorbance maximum compared to canonical nucleosides. researchgate.net

In this method, bulk tRNA is extracted from cells and enzymatically digested into individual nucleosides using enzymes like nuclease P1 and phosphodiesterase I. nih.gov The resulting mixture of nucleosides is then injected into an HPLC system. Reversed-phase columns, such as a Waters Spherisorb C18 column, are commonly used to separate the nucleosides based on their hydrophobicity. asm.orgnih.gov A gradient of solvents, for example, a water/methanol or acetonitrile/ammonium (B1175870) acetate (B1210297) system, is applied to elute the nucleosides from the column at different retention times. researchgate.netasm.org

A key advantage for detecting thiolated nucleosides like this compound is their distinct UV absorbance profile. The detector wavelength can be set to 314 nm to maximize the signal-to-noise ratio for these compounds, allowing for their specific detection and quantification. researchgate.net The identity of a peak corresponding to a specific modified nucleoside is typically confirmed by comparing its retention time and UV spectrum to those of a known synthetic standard. researchgate.net This approach has been instrumental in identifying intermediates in the biosynthetic pathways of modified uridines. For instance, HPLC analysis of tRNA from a ytqB-deficient strain of B. subtilis revealed the accumulation of nm⁵s²U, which was absent in the wild-type strain, thereby identifying YtqB as the methyltransferase that converts nm⁵s²U to mnm⁵s²U. nih.gov

Table 2: HPLC Conditions for Thiolated Nucleoside Detection

| Parameter | Detail | Reference |

| Sample Preparation | Enzymatic hydrolysis of tRNA to single nucleosides. | nih.gov |

| Column | Reversed-phase C18. | asm.orgnih.gov |

| Mobile Phase | Ammonium acetate/methanol or water/methanol gradient. | researchgate.net |

| Detection | UV absorbance at 314 nm (specific for thiolated uridines). | researchgate.net |

| Identification | Comparison of retention time and UV spectrum with authentic standards. | researchgate.net |

Utilization of Selective Chemical Reagents for Thiolated Nucleotide Detection

The presence of a sulfur atom in thiolated nucleosides like this compound provides a unique chemical handle for selective detection. nih.govnih.gov The thiol group is a strong nucleophile that can react with specific electrophilic reagents, allowing it to be tagged or altered. nih.gov This chemical derivatization can then be used to pinpoint the location of the modification.

A well-established class of reagents for this purpose is iodoacetamide (B48618) and its derivatives. nih.govresearchgate.net These alkylating agents react specifically with the thiol group of 2-thiouridine and 4-thiouridine. nih.govresearchgate.net This covalent labeling introduces a bulky adduct onto the RNA. This adduct can be detected in several ways. For example, the increase in mass can be identified by mass spectrometry. nih.gov Alternatively, the adduct can serve as a block to reverse transcriptase in a primer extension assay, leading to a truncated cDNA product that maps the modification site. nih.gov This approach has been successfully applied to the site-specific profiling of 4-thiouridine in E. coli tRNA, where iodoacetamide treatment followed by LC-MS/MS analysis confirmed the location of the modification. acs.org

Other reagents can also be used to target functionalities on modified nucleosides. For instance, N-hydroxy-succinimide (NHS) esters can react with the primary aliphatic amine present in this compound. nih.gov The choice of reagent allows for tailored strategies to detect specific modifications within a complex RNA population, often forming the basis for subsequent analysis by methods like primer extension or mass spectrometry. nih.gov

Future Research Directions and Open Questions

Complete Elucidation of Uncharacterized Enzymatic Pathways for nm⁵s²U Biosynthesis in Diverse Organisms

The biosynthesis of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U), a complex modification found at the wobble position (U34) of specific tRNAs, involves 5-aminomethyl-2-thiouridine (nm⁵s²U) as a key intermediate. researchgate.net While the pathway in some model organisms is well-documented, significant gaps in our understanding remain across the diverse domains of life.

In Gram-negative bacteria such as Escherichia coli, the biosynthetic route to mnm⁵s²U is thoroughly investigated. nih.gov It begins with the MnmE-MnmG enzyme complex, which utilizes either glycine (B1666218) or ammonium (B1175870) to form 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U) or nm⁵s²U, respectively. researchgate.netnih.govasm.org Subsequently, the bifunctional enzyme MnmC catalyzes the final two steps: an FAD-dependent oxidoreductase activity converts cmnm⁵s²U into the intermediate nm⁵s²U, which is then methylated by its S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain to yield the final mnm⁵s²U product. researchgate.netasm.orgnih.gov

However, many organisms, including Gram-positive bacteria and plants, lack a homolog for the mnmC gene, indicating the existence of alternative biosynthetic strategies. researchgate.netnih.gov In Bacillus subtilis, a Gram-positive model organism, the enzyme MnmM (previously known as YtqB) has been identified as the methyltransferase responsible for converting nm⁵s²U to mnm⁵s²U. researchgate.netnih.gov This discovery pointed towards a different enzymatic machinery. Further research has revealed that another protein, MnmL (formerly YtqA), likely performs the initial conversion of cmnm⁵s²U to nm⁵s²U, a role analogous to the first function of MnmC in E. coli. asm.orgresearchgate.net This MnmLM pathway is widespread and represents an abbreviated route to the final modification in many bacteria. researchgate.net

The universal conservation of the MnmE and MnmG enzymes in bacteria, contrasted with the sporadic distribution of MnmC, underscores the evolutionary divergence of this pathway. nih.gov The enzymatic systems in archaea and the mitochondrial and chloroplast pathways in eukaryotes are largely uncharacterized, representing a significant open question in RNA modification research. Elucidating these novel pathways is crucial for a comprehensive understanding of how this critical tRNA modification is synthesized across all life forms.

Table 1: Comparison of mnm⁵s²U Biosynthetic Pathways

| Organism Type | Key Enzymes | Pathway Characteristics |

|---|---|---|

| Gram-negative Bacteria (e.g., E. coli) | MnmE, MnmG, MnmC (bifunctional) | Well-characterized pathway where MnmC performs the final two steps (demethylation and methylation). researchgate.netnih.govnih.gov |

| Gram-positive Bacteria (e.g., B. subtilis) | MnmE, MnmG, MnmL, MnmM | Abbreviated pathway lacking MnmC. MnmL and MnmM perform the final two steps separately. asm.orgresearchgate.net |

| Plants & other Eukaryotes | Largely Uncharacterized | Homologs for mnmC are absent, suggesting distinct, yet-to-be-discovered enzymatic pathways. researchgate.netnih.gov |

Deeper Mechanistic Understanding of Enzyme-tRNA Recognition and Substrate Discrimination

The fidelity of tRNA modification relies on the remarkable ability of enzymes to select their specific tRNA substrates from a vast pool of structurally similar molecules. nih.govplos.org This recognition is a sophisticated process involving sensitivity to both the sequence and the three-dimensional structure of the tRNA. nih.govmdpi.com

X-ray crystallography studies have provided significant insights into this process. For instance, the crystal structure of MnmM from B. subtilis in complex with the anticodon stem-loop of its tRNA substrate revealed the molecular basis for its specificity. researchgate.net These studies showed that the sequence U33-nm⁵s²U34-U35 is a key determinant for recognition, highlighting how an enzyme can be tailored to recognize a specific modification intermediate. researchgate.netnih.gov

The principles of substrate discrimination observed in other nucleic acid-protein interactions are also relevant here. Aminoacyl-tRNA synthetases (aaRSs), for example, employ a "double-sieve" proofreading mechanism to reject non-cognate amino acids based on minute structural and chemical differences. pnas.org Similarly, tRNA-modifying enzymes are thought to use a combination of direct readout of nucleotide bases and indirect readout of the RNA backbone's shape to achieve high specificity. frontiersin.org The concept of "induced fit," where the binding of the correct substrate triggers a conformational change in the enzyme that aligns catalytic residues, is another fundamental mechanism ensuring that the modification reaction proceeds only on the correct target. mpg.de

Furthermore, the modification process is often interdependent, where the presence of one modification can be a prerequisite for, or an impediment to, the addition of another. nih.gov This creates a hierarchical and ordered pathway of maturation, suggesting that enzymes may recognize a constellation of features, including pre-existing modifications, rather than just a single tRNA species. mdpi.com A deeper mechanistic understanding of these recognition and discrimination strategies remains a key goal in understanding the regulation of tRNA function.

Investigation of Novel Biological Functions of this compound Beyond Canonical Translation

While the canonical function of mnm⁵s²U (and by extension, its precursor nm⁵s²U) in ensuring the fidelity and efficiency of protein synthesis is well-established, emerging evidence points to a broader role for tRNA modifications in cellular regulation. mdpi.comannualreviews.org These molecules are not merely static components of the translation machinery but are dynamic players in sensing and responding to cellular states. mdpi.comnih.govchapman.edu

The entire collection of tRNA modifications, termed the "tRNA epitranscriptome," is dynamically regulated in response to environmental and nutritional cues, such as nutrient availability or stress conditions. mdpi.combiorxiv.org This suggests that modifications like nm⁵s²U may act as molecular sensors, modulating the translation of specific mRNAs to orchestrate an appropriate cellular response. mdpi.com For example, changes in tRNA modification levels can impact the translation of proteins involved in metabolic control and stress adaptation. mdpi.com

A significant area of investigation into non-canonical functions involves tRNA-derived fragments (tRFs). annualreviews.org These small RNA molecules are generated by the specific cleavage of mature tRNAs, and their biogenesis is often influenced by the tRNA's modification status. nih.govresearchgate.net tRFs have been implicated in a variety of regulatory processes, including the silencing of genes, regulation of protein translation, and apoptosis. annualreviews.orgnih.gov The presence of complex modifications could influence which tRNAs are processed into tRFs and what their subsequent regulatory targets might be. While direct evidence linking nm⁵s²U to a specific non-canonical function is still developing, its position in the anticodon loop—a common cleavage site for generating tRFs—makes it a prime candidate for influencing these novel regulatory pathways.

Advancements in Chemical Synthesis of Complex RNA Modifications for Research Applications

The study of complex RNA modifications like nm⁵s²U is heavily reliant on the availability of synthetic RNA oligonucleotides containing these specific units for biochemical, structural, and functional assays. Solid-phase phosphoramidite (B1245037) chemistry is the cornerstone method for the chemical synthesis of RNA. nih.govwiley.comencyclopedia.pub This process involves the sequential addition of protected nucleotide building blocks to a growing chain on a solid support. wiley.com

However, the synthesis of RNAs containing intricate and sensitive modifications presents significant challenges. Many complex modifications are not stable under the harsh chemical conditions required for standard phosphoramidite synthesis and deprotection. nih.govpnas.org Furthermore, the efficiency of the coupling reaction decreases with the length of the RNA, generally limiting the method to oligonucleotides of 50-100 nucleotides. wiley.compnas.org

To overcome these hurdles, several advanced strategies have been developed:

Post-Synthetic Modification: This powerful approach involves incorporating a precursor nucleoside with a reactive handle into the RNA chain during solid-phase synthesis. nih.govnih.gov The desired complex functional group is then attached to this handle in a separate chemical reaction after the main synthesis and deprotection are complete, avoiding exposure of the sensitive moiety to harsh conditions. encyclopedia.pubnih.gov

Advanced Protecting Groups: The development of novel protecting groups for the nucleoside, particularly for the reactive functional groups within the modification itself, is critical. For the related taurine-containing modification (τm⁵s²U), a multi-step synthesis was required to create a fully protected phosphoramidite building block that was compatible with the conditions of automated RNA synthesis. nih.gov

Click Chemistry Ligation: So-called "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and orthogonal method for ligating smaller, chemically synthesized RNA fragments. pnas.org This allows for the assembly of large RNA molecules (up to 100 nucleotides and beyond) that can contain multiple, site-specifically incorporated complex modifications that would be impossible to create in a single, linear synthesis. pnas.org

These advancements are crucial for producing the customized research tools needed to dissect the precise functional roles of modifications like this compound.

Development of Advanced Analytical Techniques for In Vivo Dynamics and Quantitative Studies of nm⁵s²U

Understanding the in vivo dynamics, abundance, and functional consequences of nm⁵s²U requires a sophisticated analytical toolkit capable of detecting and quantifying RNA modifications within complex biological samples.

Table 2: Key Analytical Techniques for Studying nm⁵s²U

| Technique | Application | Key Insights |

|---|---|---|

| Mass Spectrometry (MS) | Detection, identification, and quantification of modified nucleosides from digested tRNA. vulcanchem.com | Provides definitive chemical identification of nm⁵s²U and allows for its precise quantification, enabling studies of pathway intermediates and modification levels under different conditions. researchgate.netbiorxiv.org |

| Ribosome Profiling (Ribo-seq) | Transcriptome-wide analysis of translation by sequencing ribosome-protected mRNA fragments. biorxiv.orgnih.gov | Reveals the functional impact of losing a modification on codon decoding speed and translational efficiency for thousands of genes simultaneously. biorxiv.orgnih.gov |

| X-ray Crystallography | High-resolution 3D structure determination of enzyme-tRNA complexes. vulcanchem.com | Elucidates the molecular basis of substrate recognition and the catalytic mechanism of modification enzymes like MnmM. researchgate.net |

| Genetic Deletion + MS Analysis | Combining knockout or knockdown of modification enzyme genes with MS-based analysis of the tRNA pool. | A powerful strategy to identify the function of enzymes and to discover the intermediates within a biosynthetic pathway. researchgate.netasm.org |

| tRNA Epitranscriptome Sequencing | Methods like DM-tRNA-seq or others coupled with MS to analyze the entirety of tRNA modifications across tissues or conditions. mdpi.combiorxiv.org | Uncovers tissue-specific patterns of tRNA modifications, linking the tRNA modification landscape to specialized translational programs and codon usage bias. mdpi.combiorxiv.org |

These techniques, often used in combination, are driving our ability to move beyond static pictures of tRNA modification. They enable dynamic studies of how the nm⁵s²U modification status changes in response to cellular signals and how these changes, in turn, regulate the proteome, providing a deeper understanding of its role in health and disease.

Q & A

Basic Research Questions

Q. How can 5-Aminomethyl-2-thiouridine (mnm⁵s²U) be detected and quantified in tRNA samples?

- Methodology : Use liquid chromatography–mass spectrometry (LC–MS) with targeted multiple reaction monitoring (MRM) for high sensitivity and specificity. Prior to analysis, isolate tRNA via phenol-chloroform extraction and enzymatic digestion (e.g., nuclease P1). Calibrate using synthetic mnm⁵s²U standards. For structural validation, employ tandem MS (MS/MS) to confirm fragmentation patterns .

- Key Considerations : Optimize chromatographic conditions to resolve mnm⁵s²U from co-eluting modified nucleosides, such as cmnm⁵s²U or nm⁵s²U, which share similar masses .

Q. What enzymatic pathways are involved in the biosynthesis of mnm⁵s²U?

- Core Pathway : In E. coli, the MnmE–MnmG complex introduces aminomethyl (nm⁵) or carboxymethylaminomethyl (cmnm⁵) groups at the C5 position of uridine using ammonium or glycine, respectively. The bifunctional enzyme MnmC then oxidizes cmnm⁵s²U to nm⁵s²U (via its MnmC(o) domain) and methylates it to form mnm⁵s²U (via its MnmC(m) domain) .

- Gram-Positive Bacteria/Plants : In organisms lacking mnmC (e.g., Bacillus subtilis), the methyltransferase MnmM (encoded by ytqB/asmnmM) directly converts nm⁵s²U to mnm⁵s²U, bypassing the oxidation step .

Advanced Research Questions

Q. How can contradictions in enzymatic activity data for novel tRNA methyltransferases be resolved?

- Approach : Perform comparative genomics to identify conserved catalytic residues (e.g., K11, D34, N101 in MnmM) and validate via site-directed mutagenesis. Use in vitro activity assays with purified tRNA substrates and S-adenosylmethionine (SAM) to measure methyltransferase kinetics. Cross-reference results with structural data (e.g., X-ray crystallography) to confirm substrate-binding interactions .

- Case Study : In MnmM, mutations like K11E or D34A abolish activity, while Q163A retains partial function, highlighting the role of hydrogen bonding and electrostatic interactions in catalysis .

Q. What experimental strategies elucidate the structural basis of substrate specificity in MnmM homologs?

- Structural Biology : Co-crystallize MnmM with tRNA anticodon stem loops (ASLs) and SAM/SAH. Analyze electron density maps to identify critical interactions (e.g., U33-U35 stacking with MnmM’s 4-5/5-6 loops). Use surface plasmon resonance (SPR) to measure binding affinities of wild-type vs. mutant ASLs .

- Key Findings : MnmM binds ASLs via a positively charged groove, inducing conformational changes in tRNA (e.g., U33 flipping). The 5-aminomethyl group of nm⁵s²U34 is essential for SAM alignment and methyl transfer .

Q. How do methodological differences impact reproducibility in studying mnm⁵s²U’s role in translational fidelity?

- Standardization : Use isogenic bacterial strains (e.g., B. subtilis ΔytqB) to control for endogenous modification levels. Employ ribosome profiling or luciferase-based reporter systems to quantify misreading/frameshifting. Cross-validate with in vitro translation assays using synthetic tRNAs .

- Data Discrepancies : Variations in growth conditions (e.g., pH, temperature) or tRNA isolation protocols can alter modification levels. Normalize data using internal controls (e.g., unmodified tRNA spikes) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.